5-(Furan-2-carbonyl)quinoline-3-carbaldehyde
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Overview
Description
5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is an organic compound that features a quinoline ring system substituted with a furan-2-carbonyl group at the 5-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used to introduce the formyl group at the 3-position of the quinoline ring . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-carbonyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: 5-(Furan-2-carbonyl)quinoline-3-carboxylic acid
Reduction: 5-(Furan-2-carbonyl)quinoline-3-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Mechanism of Action
its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its quinoline and furan moieties . The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom at the 2-position instead of a furan-2-carbonyl group.
3-(2-Furoyl)-quinoline-2-carboxaldehyde: Similar structure but with the furan-2-carbonyl group at the 2-position and the carbaldehyde group at the 3-position.
Uniqueness
5-(Furan-2-carbonyl)quinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
848006-62-2 |
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Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
5-(furan-2-carbonyl)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-9-10-7-12-11(3-1-4-13(12)16-8-10)15(18)14-5-2-6-19-14/h1-9H |
InChI Key |
JYMYLEVOHJAVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C=O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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